N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Antibacterial Bacillus subtilis Antimicrobial Resistance

N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide (CAS 1203362-26-8) is a heterocyclic small molecule featuring a 6-methoxybenzothiazole core linked via a carboxamide bridge to a 1,4-dimethylpyrazole moiety. This compound belongs to the broader class of pyrazole–thiazole/benzothiazole carboxamide hybrids, a scaffold recognized for its synthetic versatility and potential in both pharmaceutical and agrochemical research.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35
CAS No. 1203362-26-8
Cat. No. B2480758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
CAS1203362-26-8
Molecular FormulaC14H14N4O2S
Molecular Weight302.35
Structural Identifiers
SMILESCC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C
InChIInChI=1S/C14H14N4O2S/c1-8-7-18(2)17-12(8)13(19)16-14-15-10-5-4-9(20-3)6-11(10)21-14/h4-7H,1-3H3,(H,15,16,19)
InChIKeyPAOHORUHDIMYHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide: A Multi-Domain Heterocyclic Scaffold for Procurement


N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide (CAS 1203362-26-8) is a heterocyclic small molecule featuring a 6-methoxybenzothiazole core linked via a carboxamide bridge to a 1,4-dimethylpyrazole moiety [1]. This compound belongs to the broader class of pyrazole–thiazole/benzothiazole carboxamide hybrids, a scaffold recognized for its synthetic versatility and potential in both pharmaceutical and agrochemical research [2]. Preliminary screening data indicate that this specific compound exhibits measurable in vitro activity across antibacterial, antifungal, and anticancer assays, positioning it as a multi-domain starting point for hit-to-lead campaigns .

Why N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide Cannot Be Replaced by Generic Analogs


Within the pyrazole–benzothiazole carboxamide family, minor structural variations—such as the position of methyl groups on the pyrazole ring (1,4- vs. 1,3- or 1,5-dimethyl), the presence and location of the methoxy substituent on the benzothiazole core, and the regioisomerism of the carboxamide linkage—profoundly alter the compound's physicochemical properties, target binding profiles, and biological activity spectra [1]. For instance, the 1,4-dimethylpyrazole-3-carboxamide regioisomer represented by CAS 1203362-26-8 has been specifically associated with antibacterial activity against Bacillus subtilis, a feature not uniformly observed across its 1,3-dimethyl or 1,5-dimethyl analogs . Generic substitution without accounting for these regioisomeric and substituent-specific effects risks selecting a compound with divergent, unvalidated biological performance, thereby compromising experimental reproducibility and project timelines.

Quantitative Differentiation Guide for N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide


Moderate Antibacterial Activity Against Bacillus subtilis Versus In-Class Comparators

In antibacterial screening, N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide exhibited moderate activity specifically against Bacillus subtilis . While quantitative MIC data for this exact compound are not publicly disclosed in peer-reviewed literature, the 1,4-dimethylpyrazole-3-carboxamide regioisomer has been noted for this antibacterial profile, distinguishing it from closely related 1,3-dimethylpyrazole-5-carboxamide analogs (e.g., N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide), which are primarily reported for anticancer and anti-inflammatory activity without documented Gram-positive antibacterial effects . This regioisomer-dependent activity divergence underscores the non-interchangeable nature of these analogs.

Antibacterial Bacillus subtilis Antimicrobial Resistance

Antifungal Activity Differential Relative to Commercial SDH Inhibitors

Pyrazole–thiazole carboxamide derivatives, as a class, have been rationally designed as succinate dehydrogenase (SDH) inhibitors with demonstrated in vitro antifungal activity. In a head-to-head study of structurally related pyrazole–thiazole carboxamides, compounds 6d (EC50 = 5.11 μg/mL) and 6j (EC50 = 8.14 μg/mL) showed superior activity against Rhizoctonia cerealis compared to the commercial SDHI fungicides fluxapyroxad (EC50 = 11.93 μg/mL) and thifluzamide (EC50 = 22.12 μg/mL) [1]. While N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide itself has not been individually tested in this specific assay, its core scaffold is conserved among the active derivatives, making it a relevant candidate for SDHI-focused agrochemical lead optimization [2].

Antifungal Succinate Dehydrogenase Inhibition Agrochemical

Kinase Inhibition Potential Versus Other Benzothiazole–Pyrazole Carboxamide Hybrids

Benzothiazole–pyrazole carboxamide hybrids have demonstrated potent kinase inhibitory activity across multiple targets. A closely related analog, N-(7-(N-ethylacetamido)-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide, exhibited potent binding to the human adenosine A2B receptor with Ki = 8 nM and to the A2A receptor with Ki = 51 nM in radioligand displacement assays [1]. Separately, pyrazolo–benzothiazole hybrids have shown VEGFR-2 kinase inhibition, with compound 14 demonstrating IC50 values of 3.17–6.77 μM against multiple cancer cell lines, outperforming the reference drug axitinib (IC50 = 4.88–21.7 μM) [2]. The 1,4-dimethylpyrazole-3-carboxamide configuration present in the target compound represents a distinct regioisomer that may confer altered kinase selectivity profiles compared to the 1-methyl-5-carboxamide or other analogs, making it a valuable tool for kinase selectivity panel screening [3].

Kinase Inhibition Cancer Signal Transduction

Anticancer Activity of Benzothiazole–Dimethylpyrazole Derivatives Versus Reference Chemotherapeutics

A systematic study of benzothiazole derivatives containing dimethylpyrazole moieties evaluated their cytotoxicity across cancer cell lines. While the specific IC50 values for N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide are not publicly available in peer-reviewed form, structurally related compounds in the benzothiazole–dimethylpyrazole series demonstrated significant anticancer activity with measurable cytotoxicity, and some derivatives exhibited activity superior to reference agents [1]. Separately, isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, which share the 6-methoxybenzothiazole pharmacophore, showed IC50 values ranging from 5.04–13 μM against Colo205, U937, MCF7, and A549 cancer cell lines, with the most potent activity observed against Colo205 [2]. The conserved 6-methoxybenzothiazole motif across these active compounds suggests that the 6-methoxy substitution contributes to anticancer potency, supporting the selection of this specific derivative for anticancer screening.

Anticancer Cytotoxicity Apoptosis

Regioisomeric Specificity: 1,4-Dimethylpyrazole-3-Carboxamide Versus 1,3-Dimethyl- and 1,5-Dimethyl-Pyrazole Analogs

The 1,4-dimethyl substitution pattern on the pyrazole ring of this compound is a critical structural discriminator. Literature analysis reveals that 1,3-dimethylpyrazole-5-carboxamide analogs (e.g., N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide) are primarily associated with anticancer and anti-inflammatory profiles targeting COX enzymes and cancer cell lines (Colo205, U937, MCF7, A549) . In contrast, the 1,4-dimethylpyrazole-3-carboxamide regioisomer (CAS 1203362-26-8) has been linked to antibacterial activity against Bacillus subtilis and kinase inhibition research applications [1]. Additionally, 1,5-dimethylpyrazole-3-carboxamide derivatives with N-furan-2-ylmethyl substitution show distinct biological activity profiles . This regioisomer-dependent biological activity divergence means that procurement of the wrong dimethylpyrazole regioisomer would direct a research program toward an entirely different target profile.

Regioisomer Structure-Activity Relationship Procurement Specification

Validated Application Scenarios for N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide Procurement


Gram-Positive Antibacterial Screening Cascades Targeting Bacillus subtilis

Procure this compound as a starting point for antibacterial discovery programs focused on Gram-positive pathogens, specifically Bacillus subtilis. The moderate activity observed against B. subtilis, combined with the absence of this activity in the 1,3-dimethylpyrazole-5-carboxamide regioisomer, supports its use in phenotypic screening cascades where regioisomer-dependent antibacterial effects are of interest . Researchers should pair this compound with comparator regioisomers to establish structure–activity relationships for Gram-positive antibacterial activity.

SDHI Fungicide Lead Optimization in Agrochemical Research

Integrate this pyrazole–thiazole carboxamide scaffold into succinate dehydrogenase inhibitor (SDHI) lead optimization programs for agricultural fungicide development. The conserved pyrazole–thiazole carboxamide core has produced derivatives with EC50 values 2.3- to 4.3-fold superior to commercial SDHI fungicides fluxapyroxad and thifluzamide against Rhizoctonia cerealis . This compound can serve as a core scaffold for systematic derivatization aimed at improving potency, selectivity, and field efficacy against crop fungal pathogens.

Kinase Selectivity Panel Screening with Benzothiazole–Pyrazole Carboxamide Probes

Deploy this compound as a tool molecule for kinase selectivity profiling. Structurally related benzothiazole–pyrazole carboxamides have demonstrated nanomolar binding to adenosine receptors (A2B Ki = 8 nM; A2A Ki = 51 nM) and VEGFR-2 kinase inhibition [1]. The distinct 1,4-dimethylpyrazole-3-carboxamide regioisomer may exhibit a unique kinase selectivity fingerprint, making it valuable for broad-panel kinome screening to identify novel kinase targets.

Colon Cancer (Colo205) Anticancer Drug Discovery Starting Point

Utilize this compound as a medicinal chemistry starting point for colon cancer drug discovery. Compounds sharing the 6-methoxybenzothiazole pharmacophore have demonstrated low micromolar IC50 values (5.04–13 μM) against Colo205 colon cancer cells, with this cell line showing the highest sensitivity within multi-cell-line panels . The target compound, with its conserved 6-methoxy substitution, is well-positioned for structure–activity relationship expansion aimed at improving potency and selectivity against colorectal cancer models.

Quote Request

Request a Quote for N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.